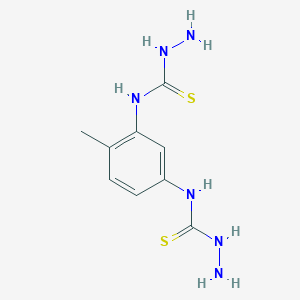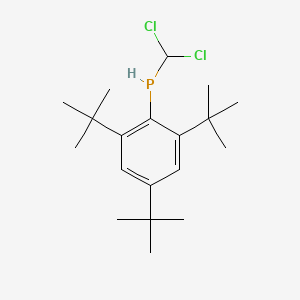![molecular formula C23H38O8 B14360603 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90213-18-6](/img/structure/B14360603.png)
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by its complex structure, which includes multiple ether linkages and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the etherification of 4-(Cyclopentyloxy)phenol with a suitable polyether chain precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ether linkages.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the cyclopentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with the desired nucleophile.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Alcohols and reduced ether derivatives.
Substitution: Phenolic derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including polymers and surfactants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and phenoxy group allow it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially altering their activity or stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol derivatives: Similar in having multiple ether linkages.
Phenoxyethanol: Shares the phenoxy group but lacks the extended ether chain.
Cyclopentyl ethers: Contain the cyclopentyloxy group but differ in overall structure.
Uniqueness
17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a cyclopentyloxy group, a phenoxy group, and a long polyether chain. This unique structure imparts specific chemical properties, such as solubility in both polar and non-polar solvents, and the ability to form stable complexes with various molecules, making it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
90213-18-6 |
|---|---|
Molekularformel |
C23H38O8 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(4-cyclopentyloxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H38O8/c24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-5-7-23(8-6-21)31-22-3-1-2-4-22/h5-8,22,24H,1-4,9-20H2 |
InChI-Schlüssel |
GBMURVVKCNVTJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


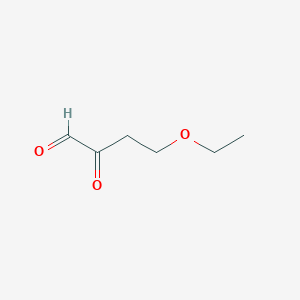
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

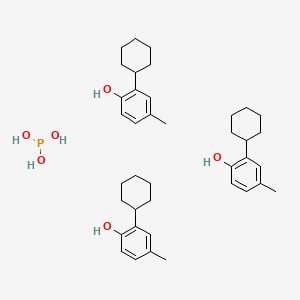
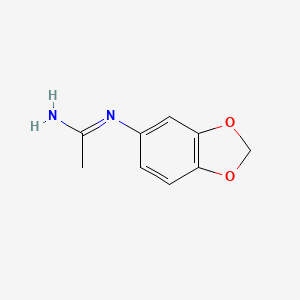
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
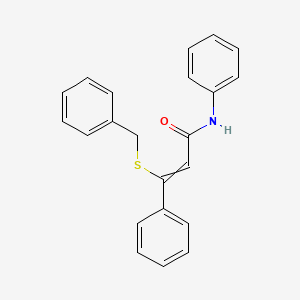
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
